5,6-Dibromopicolinaldehyde 5,6-Dibromopicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1227583-66-5
VCID: VC4764178
InChI: InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
SMILES: C1=CC(=C(N=C1C=O)Br)Br
Molecular Formula: C6H3Br2NO
Molecular Weight: 264.904

5,6-Dibromopicolinaldehyde

CAS No.: 1227583-66-5

Cat. No.: VC4764178

Molecular Formula: C6H3Br2NO

Molecular Weight: 264.904

* For research use only. Not for human or veterinary use.

5,6-Dibromopicolinaldehyde - 1227583-66-5

Specification

CAS No. 1227583-66-5
Molecular Formula C6H3Br2NO
Molecular Weight 264.904
IUPAC Name 5,6-dibromopyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
Standard InChI Key ZUMZSBRHFYPYOY-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1C=O)Br)Br

Introduction

Key Findings

5,6-Dibromopicolinaldehyde (CAS 124081946), a brominated pyridine derivative with the molecular formula C6H3Br2NO\text{C}_6\text{H}_3\text{Br}_2\text{NO}, serves as a critical intermediate in pharmaceutical synthesis. Characterized by a pyridine ring substituted with bromine atoms at positions 5 and 6 and a formyl group at position 2, this compound exhibits unique reactivity patterns. Recent studies highlight its role in synthesizing enantiopure amines for HIV therapeutics , leveraging methodologies such as Weinreb amide chemistry and dynamic kinetic resolution. Despite its utility, literature on its direct biological activity remains sparse, emphasizing its niche as a synthetic building block.

Structural and Molecular Properties

Molecular Architecture

5,6-Dibromopicolinaldehyde, systematically named 5,6-dibromopyridine-2-carbaldehyde, features a pyridine backbone with bromine atoms at the 5- and 6-positions and an aldehyde group at the 2-position (Figure 1) . Key structural descriptors include:

  • SMILES: C1=CC(=C(N=C1C=O)Br)Br

  • InChI: InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H

  • Molecular Weight: 264.90 g/mol .

The planar pyridine ring and electron-withdrawing bromine substituents enhance electrophilic reactivity at the aldehyde group, enabling nucleophilic additions and condensations .

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior (Table 1) :

Adductm/zPredicted CCS (Ų)
[M+H]+263.86543140.0
[M+Na]+285.84737135.9
[M-H]-261.85087140.5

These values aid in mass spectrometry-based identification and purity assessments during synthetic workflows.

Synthetic Methodologies

Deprotonative Formylation

A high-yield route involves direct formylation of 2,5-dibromopyridine using strong bases and dimethylformamide (DMF) :

  • Deprotonation: Treatment of 2,5-dibromopyridine with TMPMgCl\cdotpLiCl\text{TMPMgCl·LiCl} generates a stabilized magnesiate intermediate.

  • Electrophilic Quenching: Addition of DMF introduces the aldehyde group, yielding 5,6-dibromopicolinaldehyde .

This method avoids chromatography, achieving >50% isolated yield on decagram scales .

Alternative Halogenation Strategies

Bromination of picolinaldehyde derivatives using NBS\text{NBS} (NN-bromosuccinimide) or Br2\text{Br}_2 in acidic media provides regioselective access but risks over-bromination .

Applications in Pharmaceutical Synthesis

HIV-1 Capsid Inhibitors

5,6-Dibromopicolinaldehyde is pivotal in synthesizing lenacapavir (GS-6207), a long-acting HIV-1 capsid inhibitor :

Future Directions and Challenges

Scalability and Green Chemistry

Current synthetic routes rely on stoichiometric metal bases, generating significant waste. Catalytic methodologies using organocatalysts or flow chemistry could enhance sustainability .

Biological Exploration

Despite its synthetic utility, in vitro and in vivo studies of 5,6-dibromopicolinaldehyde itself are lacking. Investigations into its direct antimicrobial or anticancer properties are warranted.

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